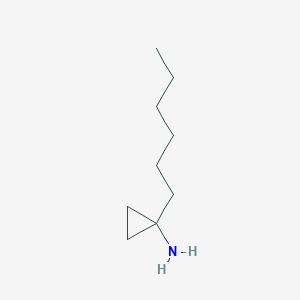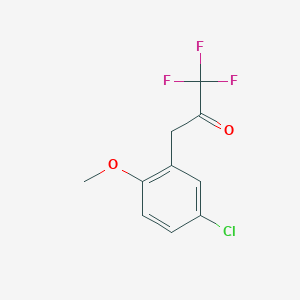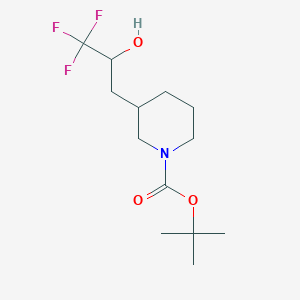
1-Hexylcyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a hexyl group and an amine group. Cyclopropane derivatives are known for their unique chemical properties due to the strained three-membered ring, which imparts significant reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of hexyl-substituted alkenes followed by amination. The process conditions, including temperature, pressure, and choice of catalyst, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amine to an alkane or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hexylcyclopropane.
Substitution: Formation of halogenated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-Hexylcyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Hexylcyclopropan-1-amine involves its interaction with molecular targets, primarily through the amine group. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The cyclopropane ring’s strain can also induce unique conformational changes in target molecules, affecting their function .
Comparación Con Compuestos Similares
Cyclopropylamine: A simpler analog with a cyclopropane ring and an amine group.
1-Aminocyclopropane-1-carboxylic acid: A compound with a carboxylic acid group instead of a hexyl group.
Uniqueness: 1-Hexylcyclopropan-1-amine is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to simpler cyclopropane derivatives.
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
1-hexylcyclopropan-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-3-4-5-6-9(10)7-8-9/h2-8,10H2,1H3 |
Clave InChI |
IMFIANZBXBDFNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)



![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
